2,4,6-Tris(bromomethyl)-1,3,5-triazine
Description
Structure
3D Structure
Properties
CAS No. |
30361-99-0 |
|---|---|
Molecular Formula |
C6H6Br3N3 |
Molecular Weight |
359.84 g/mol |
IUPAC Name |
2,4,6-tris(bromomethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H6Br3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2 |
InChI Key |
ONLWKCNYDCIGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NC(=N1)CBr)CBr)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Precursor Synthesis and Starting Materials
The successful synthesis of the target triazine is heavily reliant on the availability and purity of its precursors. Key starting materials include halogenated nitriles for building the triazine ring via cyclotrimerization or halogenated triazines that can be subsequently functionalized.
While the target compound is an aliphatic-substituted triazine, the principles of its synthesis can be understood by examining related aromatic systems. The cyclotrimerization of benzonitrile (B105546) derivatives is a well-established method for creating triaryl-1,3,5-triazines. researchgate.net The synthesis of the necessary halogenated benzonitrile precursors is a critical first step in such processes.
A common method for producing halogenated benzonitriles is through the direct vapor-phase reaction of a halogen with benzonitrile. google.com This process involves contacting chlorine or bromine gas with benzonitrile vapor in an open tubular reactor at high temperatures, typically ranging from 400°C to 850°C. google.com As the reaction temperature increases, both the yield and the degree of halogenation on the benzene (B151609) ring increase, allowing for the synthesis of compounds like pentachlorobenzonitrile. google.com The conversion of benzonitrile in these high-temperature reactions is often quantitative. google.com
These halogenated benzonitriles can then serve as precursors for cyclotrimerization reactions, catalyzed by systems such as low-valent titanium complexes generated from precursors like TiCl₄(thf)₂ and magnesium. researchgate.net
One of the most versatile and widely used precursors in triazine chemistry is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netnih.gov This compound is inexpensive and commercially available, serving as a primary building block for a vast array of substituted triazines. researchgate.net
The utility of cyanuric chloride stems from the differential reactivity of its three chlorine atoms. These atoms can be substituted sequentially by various nucleophiles in a controlled manner, primarily by regulating the reaction temperature. frontiersin.orgmdpi.com The first substitution can typically be achieved at a low temperature (0–5°C), the second at room temperature, and the third often requires heating or reflux conditions. frontiersin.orgmdpi.com This stepwise reactivity allows for the precise synthesis of mono-, di-, and tri-substituted triazines with different functional groups. nih.govmdpi.com This makes cyanuric chloride an ideal starting material for routes involving the functionalization of a pre-formed triazine ring.
Direct Synthesis of 2,4,6-Tris(bromomethyl)-1,3,5-triazine
The direct synthesis of the title compound involves forming the functionalized triazine in a more direct fashion, either by building the ring from appropriately substituted nitriles or by adding the bromomethyl groups to a triazine core.
The cyclotrimerization of nitriles is a direct method for forming the 1,3,5-triazine (B166579) ring. This reaction involves the head-to-tail trimerization of three nitrile molecules. For the synthesis of this compound, the logical precursor would be bromoacetonitrile (B46782) (BrCH₂CN). lifechempharma.com
Bromoacetonitrile is a reactive organobromine compound featuring both a nitrile group and a bromine atom that is an excellent leaving group. lifechempharma.com The cyclotrimerization of nitriles can be catalyzed by various reagents, including sodium-based alkalis like tert-BuONa, which has been shown to be effective for the cyclotrimerization of acetonitrile. researchgate.net Other catalysts, such as low-valent titanium species, have proven effective for the cyclotrimerization of benzonitriles. researchgate.net Microwave-assisted, cobalt-catalyzed cyclotrimerization has also been used for reacting nitriles with diynes to form pyridine (B92270) derivatives, showcasing another advanced method for nitrile activation. nih.gov
A one-pot synthesis method for creating unsymmetrical triazines involves reacting a nitrile with triflic anhydride (B1165640) to form a nitrilium salt intermediate, which then reacts with two equivalents of a second nitrile. nih.gov This highlights the mechanistic complexity and the potential for controlled synthesis through the management of reactive intermediates. nih.gov Applying these principles, the cyclotrimerization of bromoacetonitrile would theoretically yield the desired this compound, although the high reactivity of the bromomethyl group could lead to side reactions.
An alternative strategy involves the functionalization of a pre-existing triazine ring, such as cyanuric chloride, using organometallic reagents. Grignard reagents are particularly useful for forming new carbon-carbon bonds. To synthesize this compound, a Grignard reagent containing a bromomethyl group would be required.
However, the direct synthesis of a Grignard reagent like BrMgCH₂Br is problematic due to its inherent instability. A more viable approach involves a multi-step process. For instance, one could first synthesize 2,4,6-trimethyl-1,3,5-triazine (B3029894) and then perform a radical bromination on the methyl groups.
Alternatively, Grignard reactions can be used to introduce alkyl or aryl groups onto the triazine ring by reacting with cyanuric chloride. researchgate.net Research has demonstrated the mono-alkylation or -arylation of cyanuric chloride using Grignard reagents to create diverse triazine libraries. researchgate.net While this is typically used for mono-substitution, in principle, with adjusted stoichiometry and conditions, it could be extended to achieve tri-substitution. For example, the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-(bromomethyl)phenyl magnesium bromide has been used to synthesize 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, demonstrating the feasibility of using Grignard reagents bearing bromomethyl functionalities in triazine synthesis.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.
For cyclotrimerization reactions , the choice of catalyst is paramount. For example, in the cyclotrimerization of acetonitrile, the yield was found to increase with the molar ratio of the alkali catalyst up to a certain point. researchgate.net Similarly, for titanium-catalyzed cyclotrimerization of benzonitriles, reaction times of 15 to 48 hours at 150°C were required to achieve good yields. researchgate.net
| Catalyst System | Nitrile Substrate | Temperature (°C) | Time (h) | Isolated Yield (%) |
| TiCl₄(thf)₂ / Mg | Benzonitrile | 150 | 15 | 88 |
| TiCl₄(thf)₂ / Mg | p-tolunitrile | 150 | 48 | 85 |
| ZrCl₄(thf)₂ / Mg | Benzonitrile | 150 | 15 | 80 |
This table presents data on catalyst systems for the cyclotrimerization of benzonitrile derivatives, which can inform the optimization for related nitrile cyclotrimerizations. researchgate.net
For functionalization of cyanuric chloride , temperature control is the most critical factor for achieving selective substitution. The stepwise replacement of the three chlorine atoms at progressively higher temperatures (0°C, room temperature, reflux) is a well-established method to control the degree of substitution. frontiersin.orgmdpi.com The choice of base and solvent also plays a significant role. For instance, reactions involving amines often use a base like diisopropylethylamine (DIEA) or sodium bicarbonate in a solvent like dichloromethane (B109758) (DCM) or a dioxane/water mixture. frontiersin.orgmdpi.com
| Step | Nucleophile | Temperature | Base |
| 1st Substitution | Alcohol, Thiol, or Amine | 0 - 5 °C | DIEA / NaHCO₃ |
| 2nd Substitution | Alcohol, Thiol, or Amine | Room Temperature | DIEA / NaHCO₃ |
| 3rd Substitution | Alcohol, Thiol, or Amine | Reflux / Heating | DIEA / NaHCO₃ |
This table summarizes the general conditions for the stepwise nucleophilic substitution of cyanuric chloride. frontiersin.orgmdpi.com
By carefully controlling these parameters, chemists can navigate the complex reaction pathways to enhance the yield and purity of this compound.
Advanced Derivatization Strategies via Bromomethyl Groups
The presence of three benzylic-like bromine atoms makes this compound an excellent trifunctional electrophile. This reactivity is the cornerstone of various derivatization strategies, which can be broadly categorized into nucleophilic substitutions, oxidative and reductive transformations, and transition metal-catalyzed coupling reactions.
Nucleophilic Substitution Reactions with Varied Nucleophiles
The most explored derivatization pathway for this compound involves the nucleophilic displacement of the bromide ions. A diverse range of nucleophiles can be employed to introduce new functional groups, leading to a vast library of trisubstituted triazine derivatives.
The reaction of this compound with various primary and secondary amines, as well as thiols, provides a straightforward route to the corresponding tris(aminomethyl) and tris(thiomethyl) derivatives. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrobromic acid byproduct.
The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. For instance, the reaction with primary amines can be carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine.
Similarly, thiolation can be achieved by reacting with thiols or their corresponding thiolates. The use of a base like sodium hydride or an alkali metal carbonate facilitates the formation of the more nucleophilic thiolate anion, driving the reaction to completion.
| Nucleophile | Reagent Example | Product |
| Primary Amine | Aniline | 2,4,6-Tris(anilinomethyl)-1,3,5-triazine |
| Secondary Amine | Diethylamine | 2,4,6-Tris(diethylaminomethyl)-1,3,5-triazine |
| Thiol | Thiophenol | 2,4,6-Tris(phenylthiomethyl)-1,3,5-triazine |
Table 1: Examples of Amination and Thiolation Reactions
The bromomethyl groups readily undergo quaternization reactions with tertiary amines and phosphines, leading to the formation of tri-cationic salts. These reactions are typically performed in a suitable solvent, such as acetone (B3395972) or acetonitrile, and often require heating to proceed at a reasonable rate.
A notable example is the reaction with pyridine, which yields the corresponding tris(pyridiniummethyl)triazine tribromide salt. These tri-cationic compounds have garnered interest for their potential applications as phase-transfer catalysts, ionic liquids, and antimicrobial agents. The quaternization with triphenylphosphine (B44618) similarly yields the corresponding tris(phosphonium) salt, a versatile intermediate in organic synthesis, particularly in Wittig-type reactions.
| Reagent | Product |
| Pyridine | 2,4,6-Tris(pyridinium-1-ylmethyl)-1,3,5-triazine tribromide |
| Trimethylamine | 2,4,6-Tris((trimethylammonio)methyl)-1,3,5-triazine tribromide |
| Triphenylphosphine | 2,4,6-Tris((triphenylphosphonio)methyl)-1,3,5-triazine tribromide |
Table 2: Quaternization Reactions of this compound
Oxidative Transformations of Bromomethyl Moieties
The bromomethyl groups can be oxidized to the corresponding aldehydes, providing a valuable synthetic handle for further modifications such as reductive amination, Wittig reactions, and the formation of imines or oximes. A common method for this transformation is the Sommelet reaction, which involves the reaction of the bromomethyl compound with hexamethylenetetramine followed by hydrolysis. Another approach is the Kröhnke oxidation, which utilizes pyridine and p-nitrosodimethylaniline.
Direct oxidation to the corresponding tri-carboxylic acid, 1,3,5-triazine-2,4,6-tricarboxylic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) or nitric acid under forcing conditions. This transformation provides access to a tri-functional carboxylic acid that can be used in the synthesis of polyesters, polyamides, and metal-organic frameworks (MOFs).
| Reagent(s) | Product |
| 1. Hexamethylenetetramine, 2. H₂O/H⁺ | 1,3,5-Triazine-2,4,6-tricarbaldehyde |
| 1. Pyridine, 2. p-Nitrosodimethylaniline, 3. H⁺ | 1,3,5-Triazine-2,4,6-tricarbaldehyde |
| KMnO₄ or HNO₃ | 1,3,5-Triazine-2,4,6-tricarboxylic acid |
Table 3: Oxidative Transformations of the Bromomethyl Groups
Reductive Pathways of the Triazine Core and Bromomethyl Substituents
The reduction of this compound can proceed via two main pathways: reduction of the bromomethyl groups or reduction of the triazine ring itself.
Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) as a catalyst, can lead to the reductive cleavage of the carbon-bromine bond, yielding 2,4,6-trimethyl-1,3,5-triazine (collidine). This reaction provides a route to the parent methyl-substituted triazine.
The reduction of the aromatic triazine core is more challenging and typically requires harsh conditions, such as the use of strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction). This can lead to partially or fully saturated triazine derivatives, which are of interest in the study of non-aromatic heterocyclic systems. The specific products obtained depend on the reaction conditions and the reducing agent employed.
Transition Metal-Catalyzed Coupling Reactions
While less common for benzylic-type halides compared to aryl or vinyl halides, the bromomethyl groups of this compound can potentially participate in certain transition metal-catalyzed cross-coupling reactions.
For instance, the Arbuzov reaction, which is not a transition-metal-catalyzed reaction but a related C-P bond-forming reaction, can be employed. Reacting this compound with trialkyl phosphites would be expected to yield the corresponding tris(phosphonates), which are valuable intermediates for the synthesis of flame retardants and Horner-Wadsworth-Emmons reagents.
Although less explored, reactions like the Suzuki or Sonogashira coupling, which typically involve sp²-hybridized carbon-halogen bonds, might be adaptable under specific catalytic conditions to involve these sp³-hybridized bromides, opening up avenues for the synthesis of more complex triazine-based structures. However, such applications for this specific substrate are not widely documented in the literature.
Suzuki–Miyaura Cross-Coupling for Aryl-Triazine Linkages
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. beilstein-journals.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. nih.gov In the context of triazine chemistry, this methodology is extensively used to introduce aryl or heteroaryl substituents onto the triazine ring, generally by displacing halide atoms from a chlorotriazine precursor. researchgate.net
The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. rsc.org For the synthesis of unsymmetrically substituted triazines, a sequential Suzuki-Miyaura coupling can be employed, taking advantage of the decreasing reactivity of the chlorine atoms on the triazine ring as they are successively replaced. researchgate.net
It is important to note that the direct application of Suzuki-Miyaura coupling to this compound is not commonly reported. The conditions required for the coupling, particularly the presence of a base, could lead to decomposition or side reactions involving the highly reactive bromomethyl groups. A more viable strategy would involve the Suzuki-Miyaura coupling of arylboronic acids with cyanuric chloride, followed by functionalization of the introduced aryl groups to yield the desired bromomethylated product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chlorotriazines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Good |
This table represents typical conditions for Suzuki-Miyaura reactions on chlorotriazine substrates, as direct application to this compound is not well-documented.
Buchwald–Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgacsgcipr.org This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules. mychemblog.comacs.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the desired aryl amine. libretexts.org
In the context of 1,3,5-triazine chemistry, the Buchwald-Hartwig amination provides a direct method for introducing amino substituents onto the triazine core, often starting from chlorotriazines. mychemblog.com The choice of phosphine (B1218219) ligands is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org
Similar to the Suzuki-Miyaura coupling, the direct application of Buchwald-Hartwig amination to this compound is problematic. The amine nucleophiles and the basic conditions used in the reaction would readily react with the electrophilic bromomethyl groups, leading to a complex mixture of products. Therefore, a synthetic strategy where the C-N bonds are formed on the triazine ring prior to the introduction of the bromomethyl functionalities would be necessary.
Table 2: General Conditions for Buchwald-Hartwig Amination on Halogenated Triazines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-120 |
| PdCl₂(Amphos)₂ | Amphos | Cs₂CO₃ | t-BuOH | 80 |
This table illustrates general conditions for the Buchwald-Hartwig amination on halogenated triazine substrates. The direct use of this compound as a substrate is not advisable due to the reactivity of the bromomethyl groups.
Stille Reactions for C-C Bond Formation
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. libretexts.org The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
While the Stille reaction can be used to functionalize the 1,3,5-triazine ring, its application is less common than the Suzuki-Miyaura coupling, partly due to the toxicity of organotin compounds. organic-chemistry.org However, for specific synthetic targets, the unique reactivity of organostannanes can be advantageous.
The direct use of this compound in a Stille reaction is highly unlikely to be successful. The conditions of the reaction, which can include heating and the presence of ligands that can act as nucleophiles, would likely lead to unwanted side reactions with the bromomethyl groups. A more plausible synthetic route would involve the Stille coupling of an organostannane with a chlorotriazine, followed by subsequent chemical transformations to introduce the bromomethyl groups.
Table 3: Typical Parameters for Stille Reactions on Aryl Halides
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene | 110 |
| Pd₂(dba)₃ | AsPh₃ | CuI | NMP | 60-100 |
| PdCl₂(MeCN)₂ | P(o-tol)₃ | - | THF | 65 |
This table provides general conditions for Stille reactions. Due to the reactivity of the bromomethyl groups, these conditions are not directly applicable to this compound.
Negishi Coupling Strategies
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org A significant advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions compared to other cross-coupling methods. wikipedia.org The reaction is also known for its high functional group tolerance.
The Negishi coupling can be applied to the synthesis of substituted 1,3,5-triazines, typically by reacting an organozinc reagent with a halogenated triazine. scinito.ai This method provides an alternative to Suzuki-Miyaura and Stille couplings for the formation of C-C bonds.
As with the other cross-coupling reactions discussed, the direct application of Negishi coupling to this compound is not a feasible synthetic strategy. The organozinc reagents are highly nucleophilic and would readily react with the bromomethyl groups. A synthetic approach involving the Negishi coupling on a suitable triazine precursor, followed by bromination of the side chains, would be the more appropriate method.
Table 4: General Reaction Conditions for Negishi Coupling
| Catalyst | Ligand | Organometallic Reagent | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | R-ZnCl | THF | 25-65 |
| Ni(acac)₂ | dppe | R-ZnBr | DMF | 50-80 |
| PdCl₂(dppf) | dppf | R₂Zn | Dioxane | 25-100 |
This table outlines general conditions for the Negishi coupling. These conditions are not directly applicable to this compound due to the high reactivity of the bromomethyl groups.
Atom-Economical and Sustainable Synthetic Approaches for Triazine Derivatives
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry, guided by the principles of green chemistry. chim.itnih.govdoaj.org For the synthesis of 1,3,5-triazine derivatives, several atom-economical and sustainable approaches have been explored.
One notable strategy is the use of microwave irradiation to accelerate reactions. chim.it Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions by minimizing the formation of side products. mdpi.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. chim.it
Sonochemistry, the use of ultrasound to promote chemical reactions, is another green synthetic methodology that has been applied to the synthesis of 1,3,5-triazine derivatives. nih.govnih.gov Sonochemical methods can enhance reaction rates and yields, and in some cases, allow for the use of water as a solvent, which is a significant environmental benefit. nih.gov The sonochemical synthesis of triazine derivatives has been shown to be significantly "greener" than classical heating methods when evaluated using green chemistry metrics. doaj.org
Atom-economical approaches, which aim to maximize the incorporation of all atoms from the starting materials into the final product, are also being developed. For example, iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source provides a straightforward and atom-efficient route to 2,4,6-trisubstituted 1,3,5-triazines. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Reaction Kinetics and Thermodynamic Analyses of Bromomethyl Reactivity
Detailed kinetic and thermodynamic data for the reactions of 2,4,6-Tris(bromomethyl)-1,3,5-triazine are not extensively documented in the public domain. However, the reactivity of the bromomethyl groups is analogous to that of other benzylic-like bromides, which are known to be susceptible to nucleophilic attack. The electron-withdrawing nature of the 1,3,5-triazine (B166579) ring is expected to influence the reactivity of the bromomethyl groups, potentially enhancing their susceptibility to nucleophilic substitution compared to simple alkyl bromides.
The kinetics of these reactions would likely follow second-order rate laws, with the rate being dependent on the concentrations of both the triazine substrate and the incoming nucleophile. The rate constants would be influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. A systematic study of these parameters would be necessary to construct a comprehensive kinetic profile.
Thermodynamic analysis of these reactions would involve the determination of enthalpy (ΔH) and entropy (ΔS) of activation. It is anticipated that the substitution reactions would be exothermic, driven by the formation of a more stable product. The entropy of activation would likely be negative, reflecting the increased order in the transition state as the nucleophile and the substrate come together.
A hypothetical kinetic data table for the reaction with a generic nucleophile is presented below to illustrate the type of data that would be sought in experimental studies.
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Amine | Acetonitrile | 25 | Data not available |
| Thiol | Dimethylformamide | 25 | Data not available |
| Carboxylate | Tetrahydrofuran | 25 | Data not available |
Mechanistic Pathways of Nucleophilic Substitution on Bromomethyl Groups
The primary mechanistic pathway for the reaction of the bromomethyl groups in this compound with nucleophiles is expected to be a nucleophilic substitution (SN) reaction. Given the nature of the substrate, both SN1 and SN2 mechanisms are plausible and may compete depending on the reaction conditions.
The SN2 mechanism would involve a backside attack by the nucleophile on the carbon atom of the bromomethyl group, leading to a concerted displacement of the bromide ion. This pathway would be favored by strong, unhindered nucleophiles and polar aprotic solvents. The stereochemistry at the carbon center, if it were chiral, would be inverted.
The SN1 mechanism , on the other hand, would proceed through a two-step process involving the initial formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. The stability of the potential carbocation, which would be adjacent to the electron-withdrawing triazine ring, is a critical factor. While the triazine ring is generally electron-withdrawing, the nitrogen atoms could potentially stabilize an adjacent positive charge through resonance, although this effect might be weak. The SN1 pathway would be favored by weaker nucleophiles, polar protic solvents, and conditions that promote the ionization of the C-Br bond.
The sequential substitution of the three bromomethyl groups allows for the synthesis of both symmetric and asymmetric tri-substituted derivatives, depending on the stoichiometry and the nature of the nucleophiles used.
Electron-Transfer Processes within the Triazine Framework
The 1,3,5-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electronic property makes triazine derivatives interesting candidates for applications in materials science, particularly in the field of organic electronics. The triazine core can act as an electron-accepting unit, facilitating electron transport.
While specific studies on electron-transfer processes in this compound are scarce, research on other triazine derivatives has shown that the electronic properties can be tuned by the nature of the substituents. The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the electron-accepting and electron-transporting capabilities of the molecule.
In the case of this compound, the bromomethyl groups are primarily considered as reactive sites for further functionalization rather than for their direct influence on the electronic properties of the triazine core in its ground state. However, upon substitution with various functional groups, the resulting derivatives could exhibit interesting photophysical and electrochemical properties, potentially engaging in photoinduced electron transfer processes.
Catalytic Role of Triazine Derivatives in Organic Transformations
Derivatives of this compound have the potential to serve as ligands or scaffolds for the development of catalysts. The three reactive bromomethyl arms can be functionalized with various coordinating groups, such as amines, phosphines, or N-heterocyclic carbenes (NHCs). These functionalized triazines can then act as tripodal ligands, capable of chelating to a central metal atom.
The resulting metal complexes could exhibit catalytic activity in a range of organic transformations. The C₃ symmetric nature of the triazine core can provide a well-defined coordination environment around the metal center, which can be advantageous for stereoselective catalysis. For instance, chiral nucleophiles can be introduced to create chiral ligands for asymmetric catalysis.
Furthermore, the triazine scaffold can be used to prepare porous organic polymers or metal-organic frameworks (MOFs) where the triazine units act as nodes. These materials can possess high surface areas and tunable porosity, making them promising candidates for heterogeneous catalysis. The functional groups introduced via the bromomethyl handles can be designed to create specific active sites within the porous structure. While the direct catalytic role of this compound itself is not established, its utility as a precursor for catalysts and catalytically active materials is a promising area of research.
Applications in Porous Organic Polymers Pops and Covalent Organic Frameworks Cofs
Design and Synthesis of Triazine-Based POPs and COFs
The design and synthesis of POPs and COFs using 2,4,6-Tris(bromomethyl)-1,3,5-triazine are centered around its ability to form robust covalent bonds with various molecular linkers. The triazine core provides a rigid and planar node, which is crucial for the formation of a stable and porous framework.
This compound serves as a versatile multi-functional building block in the synthesis of porous polymers. The three bromomethyl groups can undergo nucleophilic substitution reactions with a variety of functional groups, such as amines and phenols, leading to the formation of highly cross-linked polymeric networks. This trifunctional nature allows for the creation of intricate and well-defined porous architectures.
In many synthetic strategies, this compound is employed as a cross-linker to impart rigidity and porosity to the resulting polymer. For instance, it can be reacted with linear or macrocyclic compounds to create a three-dimensional network structure. The choice of co-monomers and their geometry plays a crucial role in determining the final properties of the POP or COF. While direct use of this compound as the sole monomer is less common, its derivatives and analogues with phenyl-linked bromomethyl groups are widely used. For example, 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine has been utilized to create porous frameworks through reactions with various linkers.
While many polymerization reactions for the synthesis of POPs and COFs are carried out in high-boiling point solvents, there is a growing interest in developing solvent- and additive-free methods to enhance the sustainability of the process. Mechanochemical methods, such as ball-milling, and solid-state thermal polymerizations are being explored. These approaches can reduce solvent waste and potentially lead to materials with different morphologies and properties compared to solvothermal methods. Although specific examples of solvent-free polymerization of this compound are not extensively documented in publicly available research, the general trend in the field of porous polymer synthesis is moving towards these more environmentally friendly techniques. The high reactivity of the bromomethyl groups could potentially allow for solid-state polymerization with suitable co-monomers under thermal conditions.
The ability to control the pore architecture and surface area of POPs and COFs is critical for their application in adsorption and separation. Several strategies can be employed when using this compound or its analogues as a building block:
Controlling the Degree of Cross-linking: By adjusting the stoichiometry between this compound and the co-monomer, the degree of cross-linking can be controlled. A higher degree of cross-linking typically results in a more rigid structure with a higher surface area, but may also lead to smaller pore sizes.
Post-Synthetic Modification: The unreacted bromomethyl groups within the polymer network can be further functionalized to alter the surface chemistry and pore environment of the material. This can be used to introduce specific functionalities that enhance the affinity for certain gases.
These strategies allow for the rational design of triazine-based porous materials with tailored properties for specific applications.
Adsorption and Separation Technologies
The nitrogen-rich triazine core and the high surface area of POPs and COFs derived from this compound make them promising candidates for gas adsorption and separation, particularly for carbon dioxide capture.
POPs and COFs containing the 1,3,5-triazine (B166579) unit have demonstrated significant potential for CO₂ capture. The nitrogen atoms in the triazine ring act as Lewis basic sites, which can interact favorably with the acidic CO₂ molecule through dipole-quadrupole interactions. This intrinsic affinity of the triazine framework for CO₂ is a key factor in its high adsorption capacity.
The adsorption mechanism is primarily physisorption, driven by van der Waals forces and electrostatic interactions. The high surface area and microporous nature of these materials provide a large number of sites for CO₂ molecules to adsorb. The heat of adsorption (Qst) is an important parameter that indicates the strength of the interaction between the adsorbent and the adsorbate. For triazine-based POPs, the Qst values for CO₂ are typically in a range that allows for efficient capture at ambient pressure and regeneration with a relatively low energy penalty.
For instance, a porous organic polymer created using a fluoro-substituted derivative, 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine, as a cross-linker for polyethyleneimine (PEI), has shown promising results for CO₂ capture. In such materials, the primary and secondary amine groups of PEI chemisorb CO₂, while the porous structure facilitated by the triazine cross-linker enhances the accessibility of these active sites.
| Polymer Name | Monomers/Cross-linkers | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | Reference |
|---|---|---|---|---|
| CTF-1 | 1,4-Dicyanobenzene | 792 | 2.8 | [Hypothetical Data] |
| POP-TAPT | 1,3,5-Tris(4-aminophenyl)triazine, Terephthalaldehyde | 1050 | 3.5 | [Hypothetical Data] |
| PEI-4BMFPT | Polyethyleneimine, 2,4,6-Tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine | - | 2.1 (at 303 K) | [Based on existing research] |
| Triazine-POP-X | 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine, Phenyl linker | 950 | 3.1 | [Hypothetical Data] |
A crucial aspect of carbon capture from flue gas is the selective adsorption of CO₂ over other gases, primarily nitrogen (N₂). Triazine-based POPs and COFs often exhibit good CO₂/N₂ selectivity due to a combination of factors:
Favorable CO₂ Interactions: As mentioned, the nitrogen-rich triazine ring and potentially other polar functional groups within the polymer framework have a stronger affinity for CO₂ than for the nonpolar N₂ molecule.
Pore Size Sieving: By carefully controlling the synthesis conditions and the choice of building blocks, it is possible to create materials with pore sizes that are optimal for the kinetic separation of CO₂ (kinetic diameter: 3.3 Å) from N₂ (kinetic diameter: 3.64 Å). Micropores in the range of 3-5 Å can effectively hinder the diffusion of the larger N₂ molecule while allowing the smaller CO₂ molecule to pass through more readily.
The ideal adsorbed solution theory (IAST) is often used to predict the selectivity of a material for a gas mixture based on the pure-component adsorption isotherms. High IAST selectivities for CO₂/N₂ have been reported for various triazine-containing porous polymers, indicating their potential for practical applications in post-combustion carbon capture.
| Polymer Name | Selectivity (CO₂/N₂) at 273 K | Basis of Selectivity | Reference |
|---|---|---|---|
| CTF-1 | 35:1 | IAST | [Hypothetical Data] |
| POP-TAPT | 45:1 | IAST | [Hypothetical Data] |
| Triazine-POP-X | 40:1 | IAST | [Hypothetical Data] |
Hydrogen Storage Capabilities
Porous organic polymers (POPs) derived from triazine-based monomers are recognized as a significant class of materials for various applications, including hydrogen storage. acs.orgcrimsonpublishers.comcrimsonpublishers.com The intrinsic porosity, high surface area, and stability of these polymers make them suitable candidates for physisorption of hydrogen molecules. The nitrogen-rich framework of triazine-based POPs can also enhance the hydrogen adsorption enthalpy, a key factor for storage at more practical, near-ambient temperatures.
While the potential is clear, specific hydrogen uptake values for polymers synthesized directly from this compound are not extensively reported in the reviewed literature. However, research on analogous hypercrosslinked polymers derived from similar chlorinated or brominated monomers provides insight into their potential performance. For instance, hypercrosslinked polymers based on bischloromethyl monomers have demonstrated hydrogen storage capacities reaching up to 2.2 wt% at 77 K and 30 bar. mdpi.com Similarly, star-shaped triptycene-based microporous polymers have achieved hydrogen storage capacities of 1.92 wt% at 77 K and 1 bar. mdpi.com These findings suggest that POPs and COFs constructed using this compound could exhibit comparable and potentially significant hydrogen storage capabilities, though dedicated experimental validation is required.
Adsorbent-Based Extraction Techniques
The high surface area and tunable functionality of triazine-based porous polymers make them exceptional adsorbents for various extraction techniques, including solid-phase extraction (SPE), magnetic solid-phase extraction (MSPE), and solid-phase microextraction (SPME). nih.gov These materials can be engineered to have strong affinities for specific analytes through mechanisms like hydrogen bonding, π-π interactions, and hydrophobic interactions. nih.gov
Polymers derived from triazine precursors are effective in extracting a wide array of organic pollutants from complex matrices like environmental water and food samples. nih.govglobethesis.com For example, a fluorine-functionalized triazine-based POP has been successfully used as a magnetic sorbent for the extraction of trace aflatoxins in peanut and rice, achieving low limits of detection (LODs) ranging from 0.005 to 0.15 ng g⁻¹. nih.gov In another application, a covalent organic porous polymer was employed for the online in-tube solid-phase microextraction of polycyclic aromatic hydrocarbons (PAHs), demonstrating high enrichment factors of 1110–2763 and LODs between 0.004 and 0.010 µg L⁻¹. nih.gov
Furthermore, triazine-based COFs have shown remarkable performance in the removal of dye pollutants from aqueous solutions. Their crystalline and porous nature allows for efficient capture of dye molecules. For instance, certain triazine COFs exhibit maximum adsorption capacities for methylene (B1212753) blue and gentian violet reaching 510 mg g⁻¹ and 564 mg g⁻¹, respectively. nih.gov
| Adsorbent Material | Target Analyte(s) | Technique | Key Performance Metric(s) | Reference |
|---|---|---|---|---|
| Fluorine-functionalized POP (F-POP) | Aflatoxins | MSPE | LOD: 0.005-0.15 ng g⁻¹ | nih.gov |
| Covalent Organic Porous Polymer (COP) | Polycyclic Aromatic Hydrocarbons (PAHs) | In-tube SPME | Enrichment Factor: 1110-2763; LOD: 0.004-0.010 µg L⁻¹ | nih.gov |
| Triazine-based Covalent Organic Polymer (CC-TSB) | PAHs and derivatives | SPME | Enrichment Factor: 548-1236; Relative Recoveries: 88.6-106.4% | globethesis.com |
| Triazine-based COF (COFZ1) | Methylene Blue / Gentian Violet | Adsorption | Max Adsorption Capacity: 510 mg g⁻¹ / 564 mg g⁻¹ | nih.gov |
| Cationic Covalent Organic Framework (TPP-PP) | Methyl Orange | Adsorption | Max Adsorption Capacity: 220.82 mg g⁻¹ | researchgate.net |
Catalysis
The unique structural and electronic properties of polymers derived from this compound and related precursors position them as highly effective platforms for various catalytic applications. Their porous nature facilitates reactant access to active sites, while the nitrogen-rich triazine core can be leveraged for its electronic properties or as a stable anchor for catalytic species.
Photocatalysis for CO2 Reduction and Hydrogen Evolution
Triazine-based conjugated microporous polymers (CMPs) and COFs have emerged as promising metal-free photocatalysts for solar energy conversion, particularly for hydrogen evolution from water. Their extended π-conjugated systems allow for efficient light absorption and charge separation. Research has shown a direct link between the density of triazine units in the polymer framework and photocatalytic efficiency. nih.gov
For example, a triazine-based CMP (T-CMP-1) with a high content of triazine units exhibited a notable hydrogen evolution rate (HER) of 3214.3 μmol h⁻¹ g⁻¹ under visible light irradiation. nih.gov In the realm of photoelectrochemical (PEC) applications, a 2,4,6-triphenyl-1,3,5-triazine-based COF used as a photocathode achieved a significant visible-light photocurrent density of 110 µA cm⁻² at 0 V vs. RHE and a solar-to-hydrogen (STH) conversion efficiency of 0.057%. researchgate.net
While direct photocatalytic reduction of CO₂ to fuels using these materials is an area of ongoing research, triazine-based POPs have shown high catalytic activity for the chemical fixation of CO₂. Imidazolium- and triazine-based POPs can effectively catalyze the cycloaddition of CO₂ with epoxides to form valuable cyclic carbonates, demonstrating a viable pathway for CO₂ utilization. researchgate.netnih.gov
| Polymer Type | Application | Performance Metric | Reference |
|---|---|---|---|
| Triazine-based Conjugated Microporous Polymer (T-CMP-1) | Hydrogen Evolution | HER: 3214.3 μmol h⁻¹ g⁻¹ | nih.gov |
| 2,4,6-Triphenyl-1,3,5-triazine (B147588) based COF (TAPB-TTB COF) | Photoelectrochemical H₂ Evolution | Photocurrent Density: 110 µA cm⁻²; STH Efficiency: 0.057% | researchgate.net |
| Imidazolium- and triazine-based POP (IT-POP-1) | CO₂ Cycloaddition | High catalytic activity and recyclability | researchgate.netnih.gov |
Heterogeneous Catalysis in Organic Reactions
The inherent basicity of the nitrogen atoms in the triazine ring, or the ability to functionalize the polymer framework, allows these materials to act as efficient heterogeneous catalysts for a variety of organic transformations. researchgate.net This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. researchgate.net
Triazine-based POPs have been successfully employed as metal-free basic organocatalysts. One such polymer, TPOP-2, demonstrated excellent activity in the one-pot, three-component synthesis of 2-amino-4H-chromenes, and could be reused for five consecutive cycles without a significant loss of activity. rsc.org Other triazene-linked POPs have proven effective in catalyzing Henry, Knoevenagel, and Biginelli reactions, achieving moderate to near-quantitative conversions. acs.org
Furthermore, these polymers can be modified with metal species to create powerful catalysts. Copper(II)-modified triazine POPs (Cu@T-POP1 and Cu@T-POP2) have been used to catalyze the Henry reaction, leading to excellent conversions (97%) and selectivities (99.9%). researchgate.netmdpi.com
| Catalyst | Organic Reaction | Substrates | Result | Reference |
|---|---|---|---|---|
| Triazine-based POP (TPOP-2) | 2-Amino-4H-chromene synthesis | Aromatic aldehyde, resorcinol, malononitrile | High yield, reusable for 5 cycles | rsc.org |
| Triazene-linked POP (TAPT-Bd-POP) | Henry, Knoevenagel, Biginelli reactions | Aromatic aldehydes and various partners | Moderate to almost full conversions | acs.org |
| Copper-modified POP (Cu@T-POP1) | Henry reaction | 4-nitrobenzaldehyde, nitromethane | 97% conversion, 99.9% selectivity | researchgate.netmdpi.com |
Electrocatalysis in Energy Conversion Processes
Materials derived from triazine-based frameworks are showing great promise as efficient, low-cost electrocatalysts for critical energy conversion reactions, such as the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER). These processes are fundamental to technologies like fuel cells and water electrolyzers.
Triazine-based metal-organic frameworks (MOFs) can serve as ideal precursors for creating advanced electrocatalysts. For instance, a Co(II)-MOF constructed with a 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand was pyrolyzed to produce a Co and N co-doped porous carbon material. rsc.org This derived material exhibited efficient electrocatalytic activity for the ORR. rsc.org Similarly, a metal-free, triazine-based 2D covalent organic framework demonstrated excellent HER activity in electrochemical water splitting, achieving a low overpotential of 200 mV, which is competitive with some traditional metal-based catalysts. researchgate.net The uniform distribution of nitrogen atoms within the carbon framework derived from the triazine units is believed to create a high density of active sites, enhancing catalytic performance.
Solid Acid Catalysis for Biomass Conversion (e.g., Lignocellulose to HMF)
Solid acid catalysts are crucial for the sustainable conversion of biomass, such as lignocellulose, into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net The concept involves functionalizing a stable, porous solid support with acidic groups (e.g., sulfonic acid, -SO₃H). Porous organic polymers are excellent candidates for this application due to their high surface area and robust nature.
Triazine-based POPs can be designed to incorporate such acidic functionalities. For example, a triazene-linked POP has been synthesized containing intrapore sulfonic acid groups. acs.org While this specific material was evaluated as a catalyst for other organic reactions, its acidic nature demonstrates the potential for triazine-based polymers to function as solid acid catalysts. acs.org However, the direct application of solid acid catalysts derived specifically from this compound for the conversion of lignocellulose or fructose (B13574) to HMF is not prominently documented in the reviewed scientific literature. The development of such catalysts remains a promising area for future research, leveraging the stability of the triazine core as a support for strong acid catalytic sites.
Electrochemical Energy Storage Applications
Development as Electrode Materials for Metal-Ion Batteries (Li+, Na+, K+, Zn2+)
No research data is available on the development and performance of POPs or COFs from this compound as electrode materials for any type of metal-ion battery.
Performance in Supercapacitors
There is no published data on the performance of materials derived from this compound in supercapacitor applications, including metrics such as specific capacitance, energy density, and cycling stability.
Enhancing Ion Flow and Rate Performance in Storage Devices
Without experimental evidence, any discussion on how POPs or COFs from this specific monomer might enhance ion flow and rate performance would be purely speculative and cannot be substantiated with research findings.
Applications in Dendrimer Chemistry
Performance of Triazine-Based Dendrimers as Organic Materials
Light-Emission Characteristics
The light-emission properties of dendrimers utilizing a 2,4,6-Tris(bromomethyl)-1,3,5-triazine core are fundamentally determined by the nature of the dendrons attached to it. The triazine core primarily acts as a scaffold, and its own contribution to the luminescence is typically negligible. Instead, the photophysical behavior is governed by the attached chromophoric and fluorophoric dendrons.
Research into dendrimers with a 1,3,5-triazine (B166579) core has demonstrated their beneficial light-emission properties, which are valuable for applications such as organic light-emitting diodes (OLEDs). nih.govnih.gov Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine (B147588) skeleton, a close structural relative, are noted for their enhanced thermal stability and favorable photophysical properties, which are attributed to improved electron-transfer processes. nih.gov
In many instances, carbazole-based dendrons are attached to the triazine core. nih.gov Carbazole (B46965) derivatives are well-known for their excellent hole-transporting and light-emitting capabilities. The resulting dendrimers often exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. nih.gov For example, carbazole dendrimers with a triazine core have been reported as TADF materials, where the energy gap between the lowest singlet and triplet excited states is minimized, allowing for efficient harvesting of triplet excitons for light emission. nih.gov
The specific linkage provided by the bromomethyl groups of this compound is crucial. These groups offer reactive sites for nucleophilic substitution, allowing for the covalent attachment of various dendrons. This synthetic versatility enables the fine-tuning of the dendrimer's electronic and photophysical properties. For instance, the choice of dendron can influence the emission color, quantum yield, and lifetime of the excited state.
While detailed photophysical data for dendrimers synthesized specifically from this compound is not extensively documented in readily available literature, the principles of dendrimer chemistry suggest that their light-emission characteristics would be a direct consequence of the attached dendrons. The triazine core serves to create a well-defined, three-dimensional structure that can prevent aggregation-caused quenching of fluorescence, a common issue with many luminophores in the solid state.
The table below summarizes the typical photophysical properties observed in dendrimers with a 1,3,5-triazine core and various light-emitting dendrons, which can be considered analogous to systems potentially derived from this compound.
| Dendron Type | Core Type | Emission Type | Potential Application |
| Carbazole | 1,3,5-Triazine | Thermally Activated Delayed Fluorescence (TADF) | Organic Light-Emitting Diodes (OLEDs) |
| Porphyrin | 1,3,5-Triazine | Fluorescence | Photodynamic Therapy, Light Harvesting |
| Fluorene | 1,3,5-Triazine | Fluorescence | OLEDs, Sensors |
In essence, while this compound is not the light-emitting component itself, its role as a versatile and structurally robust core is indispensable for the construction of advanced light-emitting dendritic materials. The future of this field will likely involve the synthesis and detailed photophysical characterization of dendrimers using this specific core to fully elucidate the structure-property relationships and unlock their full potential in optoelectronic applications.
Applications in Supramolecular Chemistry
Construction of Star-Shaped Molecules and Tripodal Architectures
The tripodal structure of 2,4,6-Tris(bromomethyl)-1,3,5-triazine serves as an ideal core for the synthesis of star-shaped molecules. The three bromomethyl groups can readily undergo nucleophilic substitution reactions with a wide range of molecules, allowing for the attachment of three "arms" to the central triazine ring. This strategy has been widely employed for the synthesis of star-shaped molecules with various functionalities. rsc.orgnih.gov
For instance, reaction with thiols, amines, or phenols can lead to the formation of star-shaped molecules with tailored electronic, photophysical, or self-assembly properties. The resulting molecules often exhibit unique properties compared to their linear counterparts due to their defined three-dimensional structure. While specific examples utilizing this compound are not extensively documented in peer-reviewed literature, the synthetic utility of the analogous 2,4,6-trichloro-1,3,5-triazine and other triazine derivatives in forming star-shaped architectures is well-established. rsc.orgnih.gov The principles of these syntheses are directly applicable, highlighting the potential of this compound as a precursor for novel star-shaped functional materials.
Table 1: Examples of Star-Shaped Molecules Synthesized from 1,3,5-Triazine (B166579) Cores
| Central Core Precursor | Reactant for Arms | Resulting Star-Shaped Molecule Functionality |
|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine | p-Hydroxybenzaldehyde | Precursor for larger hybrid molecules |
| 2,4,6-Tris(4-acetylphenoxy)-1,3,5-triazine | Benzoic acid hydrazides | Symmetric triazine hydrazones |
| 2,4,6-Tris(thiophen-2-yl)-1,3,5-triazine | - | Donor-π-acceptor molecules for two-photon absorption |
Synthesis of Cryptands and Molecular Cages with Triazine Central Units
The rigid and pre-organized structure of the 1,3,5-triazine core makes it an excellent component for the construction of more complex supramolecular architectures such as cryptands and molecular cages. By reacting this compound with difunctional linkers, it is possible to create three-dimensional cage-like structures. These molecules can encapsulate guest molecules within their cavities, leading to applications in molecular recognition, sensing, and catalysis.
The synthesis of such structures often involves the reaction of the tris(bromomethyl) derivative with molecules containing two nucleophilic groups, such as diamines or dithiols, in a high-dilution environment to favor intramolecular cyclization. While the direct synthesis of cryptands from this compound is not prominently reported, the use of other tripodal triazine derivatives in the formation of such cage compounds is known. nih.govresearchgate.net For example, cryptands with 2,4,6-triphenyl-1,3,5-triazine (B147588) units have been synthesized and their host-guest properties investigated. researchgate.net These studies provide a blueprint for how this compound could be employed to create novel cryptands and molecular cages.
Host-Guest Chemistry and Complexation Abilities
Supramolecular structures derived from this compound, such as cryptands and molecular cages, are expected to exhibit interesting host-guest chemistry. The size, shape, and chemical nature of the cavity within these hosts can be tailored by the choice of linkers used in their synthesis. The electron-deficient nature of the triazine ring can also play a crucial role in binding electron-rich guest molecules through non-covalent interactions.
The complexation abilities of triazine-based hosts have been demonstrated with a variety of guest molecules, including fullerenes, aromatic hydrocarbons, and pyridine (B92270) derivatives. unibe.ch The binding is often driven by a combination of forces, including π-π stacking, C-H···π interactions, and hydrogen bonding. The study of these host-guest complexes provides valuable insights into the principles of molecular recognition and self-assembly.
Table 2: Host-Guest Systems Involving Triazine-Based Hosts
| Host Molecule Type | Guest Molecule Example | Primary Driving Interactions |
|---|---|---|
| 2,4,6-Tris(4-halophenoxy)-1,3,5-triazines | C60 | Cavity inclusion |
| 2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine | Pyridine | Cage inclusion |
| Triazine-based cryptands | Aromatic diamines | π-π stacking, hydrogen bonding |
Analysis of Intermolecular Interactions in Supramolecular Assemblies
The self-assembly and host-guest properties of supramolecular systems derived from this compound are governed by a variety of non-covalent interactions. Understanding these interactions is crucial for the rational design of new functional materials.
The electron-deficient 1,3,5-triazine ring can participate in strong π-π stacking interactions with electron-rich aromatic systems. rsc.org This type of interaction is a key driving force in the self-assembly of many triazine-containing supramolecular structures and in the binding of aromatic guest molecules within triazine-based hosts. The face-to-face arrangement of the triazine ring and another aromatic ring allows for favorable electrostatic and van der Waals interactions, leading to the formation of stable, ordered assemblies. nih.gov
While this compound itself does not possess classical hydrogen bond donors, its derivatives can be readily functionalized to include groups capable of forming strong hydrogen bonds, such as amides or hydroxyl groups. These hydrogen bonding interactions can then direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The directionality and strength of hydrogen bonds make them a powerful tool in crystal engineering and the design of supramolecular materials with specific properties. For example, co-crystals of aminotriazines with carboxylic acids have been shown to form robust hydrogen-bonded networks. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties. For instance, DFT calculations have been employed to study various triazine derivatives to understand their geometries, heats of formation, and other energetic properties. researchgate.net The B3LYP functional is a popular hybrid functional that has been used in these types of studies. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
While specific HOMO/LUMO energy values for 2,4,6-Tris(bromomethyl)-1,3,5-triazine are not reported in the searched literature, studies on other halogenated and triazine-based compounds provide a framework for understanding its potential electronic characteristics. For example, in a study of halogen-based 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors, it was found that halogen substitution significantly lowers the LUMO level, with iodine showing a pronounced effect. nih.gov This suggests that the bromine atoms in this compound would likely lower the LUMO energy, enhancing its electron-accepting character. A reduced HOMO-LUMO gap is often correlated with higher chemical reactivity. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Triazine Derivative A | -6.2 | -1.5 | 4.7 |
| Triazine Derivative B | -5.8 | -2.0 | 3.8 |
| Brominated Aromatic Compound X | -7.0 | -1.8 | 5.2 |
Note: The data in the table above is illustrative and based on general findings for related classes of compounds, not specific to this compound.
DFT calculations are also used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, geometry optimization would provide information on bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's steric and electronic properties. The planarity of the triazine ring and the orientation of the bromomethyl substituents would be key outcomes of such a calculation. In studies of other triazine derivatives, molecular structures have been optimized at levels of theory such as B3LYP/6-31G*. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While quantum calculations are often limited to single molecules or small clusters, MD simulations can model larger systems, such as a molecule in a solvent or in a condensed phase, over time.
For halogenated organic compounds, MD simulations can be challenging due to the complexities of accurately modeling halogen bonding and other non-covalent interactions. nih.govbohrium.com Specialized force fields or polarizable force fields may be necessary to capture these effects accurately. nih.gov MD simulations of this compound could provide insights into its conformational flexibility, particularly the rotation of the bromomethyl groups. Furthermore, simulations in a solvent would reveal information about its solvation shell and how it interacts with surrounding solvent molecules. Studies on small halogenated organics at the air-water interface have shown that brominated methanes exhibit stronger interactions with water than their chlorinated counterparts. researchgate.net
Hirshfeld Surface Analysis for Quantifying Molecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.
For brominated organic compounds, Hirshfeld analysis has been used to identify and quantify various interactions, including C-H···Br, C-Br···π, and Br···Br contacts. nih.govnih.gov The analysis provides a "fingerprint plot" that summarizes the types and relative importance of different intermolecular interactions. In a study of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene, Br···H/H···Br contacts were found to be the most significant contributors to crystal packing. nih.gov A similar analysis for this compound would likely reveal significant contributions from Br···H and Br···N interactions, which would be crucial for understanding its crystal packing and solid-state properties.
| Interaction Type | Contribution (%) |
|---|---|
| Br···H/H···Br | 20.9 |
| C···H/H···C | 15.2 |
| O···H/H···O | 12.6 |
| H···H | 11.7 |
| Br···C/C···Br | 8.8 |
| Br···Br | 6.7 |
Computational Prediction of Material Properties and Reactivity
Computational methods can be used to predict a wide range of material properties and the chemical reactivity of molecules. For this compound, the bromomethyl groups are expected to be reactive sites for nucleophilic substitution. DFT calculations can be used to model the reaction pathways of such substitutions, determining activation energies and reaction thermodynamics. nih.gov The LUMO of a molecule often indicates the sites susceptible to nucleophilic attack. For brominated aromatic compounds, the LUMO can provide insights into their reactivity in substitution reactions. researchtrends.net
Furthermore, computational studies on substituted s-triazine derivatives have been performed to predict their energetic properties, such as heats of formation and densities, which are important for their application as energetic materials. researchgate.net These studies often employ DFT in conjunction with crystal packing calculations to predict solid-state properties. Similar approaches could be applied to this compound to predict its material properties.
Future Research Directions and Emerging Trends
Integration of 2,4,6-Tris(bromomethyl)-1,3,5-triazine into Hybrid Materials
A significant area of future research lies in the incorporation of this compound into advanced hybrid materials. The compound's three reactive bromomethyl groups serve as ideal anchor points for covalent bonding to both organic and inorganic components, facilitating the creation of materials with synergistic properties.
Future investigations will likely focus on:
Organic-Inorganic Hybrids: The reaction of the bromomethyl groups with surface hydroxyl or amine groups on inorganic nanoparticles (e.g., silica, titania, quantum dots) can yield covalently linked hybrid structures. These materials could exhibit enhanced thermal stability, mechanical strength, and novel optical or electronic properties derived from the combination of the organic triazine network and the inorganic core.
Porous Organic Polymers (POPs): As a rigid, C3-symmetric monomer, this compound is an excellent candidate for synthesizing porous organic polymers. crimsonpublishers.com By reacting it with various linear or multi-topic linkers, researchers can create highly cross-linked, porous networks. nih.gov Future work will aim to precisely control the pore size, surface area, and functionality of these POPs for applications in gas storage, separation, and catalysis. The inherent nitrogen content of the triazine ring is particularly advantageous for applications like CO2 capture. crimsonpublishers.comnih.gov
Functional Polymer Composites: The compound can be used as a cross-linking agent to modify existing polymers. By grafting it onto polymer backbones, it is possible to create networks with improved solvent resistance, higher thermal stability, and tailored mechanical properties. Research will explore its use in creating advanced resins, coatings, and adhesives.
| Material Type | Potential Monomers/Components | Key Properties & Applications |
| Organic-Inorganic Hybrids | Silica Nanoparticles, Metal Oxides, Graphene Oxide | Enhanced thermal/mechanical stability, photocatalysis, sensing |
| Porous Organic Polymers (POPs) | Aromatic diamines, phenols, thiols | High surface area, tunable porosity, gas storage (H₂, CO₂), catalysis |
| Polymer Composites | Epoxy resins, polyamides, polyesters | Improved cross-linking density, thermal stability, flame retardancy |
Exploration of Novel Reaction Pathways and Catalytic Applications
The reactivity of this compound is far from fully explored. Future research will delve into novel chemical transformations to synthesize new functional molecules and materials with catalytic activity.
Key areas of exploration include:
Post-Synthetic Modification: Polymers and surfaces functionalized with this compound can undergo further chemical changes. The bromine atoms are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, carboxylates) after the initial material has been formed.
Precursors for N-Heterocyclic Carbene (NHC) Catalysts: The bromomethyl groups can be reacted with N-heterocycles like imidazole (B134444) or benzimidazole (B57391) to form tri-imidazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations. Creating tri-NHC ligands from a single triazine core could lead to catalysts with unique activity and selectivity.
Heterogeneous Catalysis: Triazine-based porous organic polymers can serve as solid supports for catalytic species. mdpi.comrsc.org The nitrogen-rich framework can chelate metal ions, creating heterogeneous catalysts that are easily recoverable and reusable. nih.gov Research will focus on designing POPs from this compound that can anchor catalytic metals or function as metal-free basic organocatalysts, leveraging the basicity of the triazine nitrogen atoms. rsc.org
Advanced Characterization Techniques for Structure-Property Relationships
A deep understanding of the relationship between the molecular structure of materials derived from this compound and their macroscopic properties is crucial for targeted material design. Future research will increasingly rely on a suite of advanced characterization techniques.
| Technique | Information Gained | Relevance to Triazine Systems |
| Solid-State NMR (¹³C, ¹⁵N CP/MAS) | Local chemical environment, degree of cross-linking, molecular connectivity. nih.govnih.gov | Elucidates the precise bonding structure within insoluble polymers and confirms successful functionalization. |
| Powder X-ray Diffraction (PXRD) | Crystalline or amorphous nature of materials, pore ordering. nih.govnih.gov | Determines the long-range order in crystalline POPs and confirms the amorphous nature of cross-linked resins. |
| Gas Sorption Analysis (N₂, CO₂) | Surface area, pore volume, pore size distribution. nih.govresearchgate.net | Quantifies the porosity of POPs, which is critical for gas storage and separation applications. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. mdpi.comnih.gov | Assesses the suitability of the materials for high-temperature applications. |
| High-Resolution Microscopy (HR-TEM, FE-SEM) | Material morphology, particle size, and surface texture. rsc.org | Visualizes the physical form of the synthesized materials, from nanoparticles to porous monoliths. |
By combining these techniques, researchers can build a comprehensive picture of how synthetic conditions and monomer choice influence the final material's structure, porosity, stability, and, ultimately, its performance in a given application. nih.govnih.gov
Computational Design and Predictive Modeling for Triazine-Based Systems
Computational chemistry is becoming an indispensable tool for accelerating materials discovery. For triazine-based systems, predictive modeling can guide synthetic efforts, saving time and resources by identifying the most promising structures before they are made in the lab.
Future computational research will likely involve:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometries, electronic structures, and reaction energies of this compound and its derivatives. researchgate.netmdpi.com This can help in understanding reaction mechanisms and predicting the stability of new compounds.
Molecular Dynamics (MD) Simulations: MD simulations can model the assembly of triazine-based monomers into larger structures like polymers or self-assembled monolayers. This can provide insights into the morphology and mechanical properties of the resulting materials.
Grand Canonical Monte Carlo (GCMC) Simulations: For porous materials derived from the triazine monomer, GCMC simulations are essential for predicting gas adsorption and separation performance. nih.govresearchgate.net These simulations can screen vast numbers of hypothetical porous structures to identify candidates with optimal properties for applications like carbon capture or hydrogen storage. researchgate.net This approach allows for the in silico design of materials with tailored adsorption capabilities. llnl.gov
Scalable and Environmentally Benign Synthetic Protocols
For this compound and its derivatives to find widespread application, the development of scalable, cost-effective, and environmentally friendly synthetic methods is paramount. Current synthetic routes often rely on cyanuric chloride and may involve harsh reagents or solvents. mdpi.comfrontiersin.org
Future trends will focus on:
Green Solvents: Replacing hazardous chlorinated solvents and polar aprotic solvents with greener alternatives like water, supercritical CO₂, or bio-derived solvents.
Catalytic Routes: Developing catalytic methods for the synthesis of the triazine core that avoid stoichiometric reagents and harsh conditions. Research into Lewis acid-catalyzed cyclotrimerization of nitriles is a promising direction. chim.it
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of triazine derivatives, representing a more energy-efficient approach compared to conventional heating. chim.it
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety for handling reactive intermediates, and easier scalability compared to traditional batch synthesis.
Expansion into Other Advanced Materials Fields (e.g., Sensors, Membranes)
The versatility of this compound makes it a platform molecule for expansion into a variety of advanced materials fields beyond those already established.
Chemical Sensors: The triazine core can be functionalized with chromophores or fluorophores through its reactive arms. The nitrogen atoms on the triazine ring can act as binding sites for metal ions or other analytes. Changes in the optical or electronic properties upon binding could form the basis of a chemical sensor.
Separation Membranes: Incorporating this rigid, cross-linkable monomer into polymer membranes could enhance their thermal and chemical stability while creating well-defined free volume elements for gas separation. By post-synthetically modifying the bromomethyl groups, the membrane's surface chemistry could be tailored to achieve selective transport of specific molecules or ions.
Flame Retardants: The high nitrogen content of the triazine ring is known to impart flame retardant properties. Integrating this compound into polymers, either as a reactive additive or a comonomer, is a promising strategy for creating new, efficient flame-retardant materials. The presence of bromine can also contribute to flame retardancy through radical trapping mechanisms in the gas phase during combustion.
Q & A
Q. What are the optimal synthetic routes for 2,4,6-Tris(bromomethyl)-1,3,5-triazine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For analogous triazines (e.g., 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine), trifluoromethanesulfonic acid is used as a catalyst with brominated precursors under controlled temperatures (60–80°C) and inert atmospheres . Post-synthesis, recrystallization from toluene or dichloromethane improves purity (>99%). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 200–204°C for brominated triazines) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability tests for similar brominated triazines show decomposition above 40°C or in humid conditions. Use desiccants (e.g., silica gel) and inert gas (N₂) purging for long-term storage. Handle with nitrile gloves and PPE to avoid skin contact, as bromomethyl groups may react with amines or thiols .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) for bromomethyl protons (δ 4.2–4.8 ppm) and triazine ring protons (δ 8.5–9.0 ppm).
- FT-IR : Peaks at 560–600 cm⁻¹ (C-Br stretch) and 1500–1550 cm⁻¹ (triazine ring vibrations).
- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ (expected m/z ~435 for C₆H₆Br₃N₃). Calibrate with Agilent Tuning Mix for accuracy .
Advanced Research Questions
Q. How does this compound perform as a crosslinking agent in polymer chemistry?
- Methodological Answer : The bromomethyl groups act as alkylating agents, enabling covalent crosslinking with nucleophilic polymers (e.g., polyamines). Optimize reaction conditions:
Q. What strategies resolve contradictions in reported reactivity of bromomethyl triazines with nucleophiles?
- Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength. For example:
- In polar aprotic solvents (DMF), SN2 mechanisms dominate, yielding predictable substitution.
- In nonpolar solvents (toluene), radical pathways may occur.
Use kinetic studies (UV-Vis monitoring at 300 nm) and DFT calculations (Gaussian 16, B3LYP/6-31G*) to map reaction pathways. Validate with LC-MS to identify intermediates .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
- Methodological Answer : Yes, bromomethyl groups can be substituted with thiols or phosphines to create ligands for MOF synthesis. Example protocol:
- React with 1,2-ethanedithiol (1:3 molar ratio) in ethanol at 60°C for 24 hours.
- Coordinate with Zn²⁺ or Cu²⁺ in DMF/water (70:30) to form MOFs.
Characterize porosity via BET surface area analysis (N₂ adsorption at 77 K) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
